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molecular formula C10H10O2 B1333343 3-(Allyloxy)benzaldehyde CAS No. 40359-32-8

3-(Allyloxy)benzaldehyde

Cat. No. B1333343
M. Wt: 162.18 g/mol
InChI Key: SEDRQGRABDFZKO-UHFFFAOYSA-N
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Patent
US09029607B2

Procedure details

In a 500 ml three-necked Morton flask equipped with mechanical stirrer, thermometer and reflux condenser was added 100 g of 3-allyloxybenzaldehyde (0.62 moles, 1 eq.) and 150 g of cis/trans decalin (1.5 vol). The mixture was purged with nitrogen and then heated to a reflux temperature of 217° C. The reaction was maintained at this reflux temperature for seven hours then cooled and 231 mL of toluene was added. The reaction mixture was then allowed to cool to room temperature. After stirring for 18 hours and further cooling to 0-5° C., reaction mixture was filtered and the cake washed with 200 mL of heptane. The wet cake was stirred in 200 mL of heptane for 1-2 hours at room temperature. After filtration and drying of the cake at 40° C., 54.27 g of crude 2-allyl-3-hydroxybenzaldehyde were obtained. This represents a recovery of 82% of the available 2-allyl product produced by the Claisen rearrangement.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9])C=C.[CH2:13]1[C@H:22]2[C@@H](CCCC2)CC[CH2:14]1>>[CH2:22]([C:6]1[C:5]([OH:4])=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC[C@@H]2CCCC[C@@H]12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
217 °C
Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml three-necked Morton flask equipped with mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at this reflux temperature for seven hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
ADDITION
Type
ADDITION
Details
231 mL of toluene was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooling to 0-5° C.
CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the cake washed with 200 mL of heptane
STIRRING
Type
STIRRING
Details
The wet cake was stirred in 200 mL of heptane for 1-2 hours at room temperature
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying of the cake at 40° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)C1=C(C=O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 54.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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